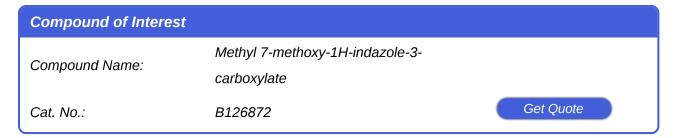


# An In-depth Technical Guide to Methyl 7-methoxy-1H-indazole-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides a comprehensive overview of **Methyl 7-methoxy-1H-indazole-3-carboxylate** (CAS Number: 885278-95-5), a key heterocyclic compound with significant applications in medicinal chemistry and drug development. While detailed, peer-reviewed studies on this specific molecule are limited, this document consolidates available data and extrapolates from closely related analogues to present its physicochemical properties, synthesis protocols, and potential biological significance. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and this derivative serves as a crucial intermediate in the synthesis of more complex molecules, including metabolites of therapeutic drugs.

# **Physicochemical Properties**

The physicochemical properties of **Methyl 7-methoxy-1H-indazole-3-carboxylate** are summarized below. This data is compiled from publicly available sources and may vary between different suppliers. Experimental verification is recommended for precise measurements.[1]



Property	Value	Reference
CAS Number	885278-95-5	[1]
Molecular Formula	C10H10N2O3	[1]
Molecular Weight	206.20 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	Not consistently reported	[1]
Boiling Point	Not available	[1]
Solubility	Soluble in organic solvents like DMSO and methanol	[1]

# **Synthesis and Experimental Protocols**

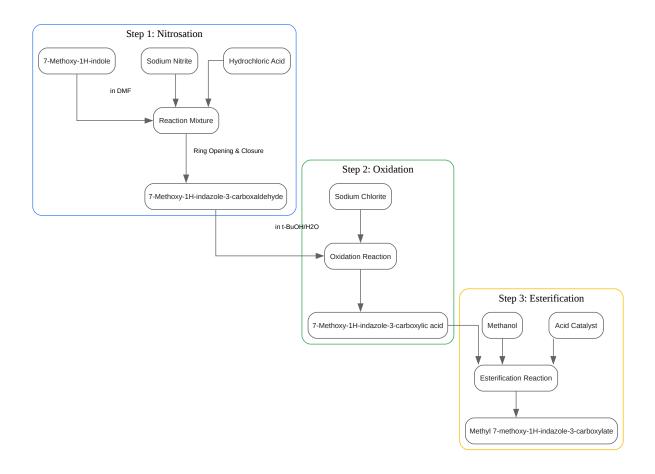
**Methyl 7-methoxy-1H-indazole-3-carboxylate** is primarily synthesized via the esterification of its corresponding carboxylic acid, 7-methoxy-1H-indazole-3-carboxylic acid.[1] While a specific, detailed protocol for this exact molecule is not widely published, the following sections describe established methodologies for the synthesis of the indazole core and subsequent functional group manipulations, which can be adapted for its preparation.

## Synthesis of the Indazole-3-carboxylate Core

A common route to the indazole-3-carboxylate scaffold involves the nitrosation of an appropriately substituted indole, followed by oxidation and esterification. The workflow for a related compound, 7-Methyl-1H-indazole-3-carboxamide, provides a relevant synthetic strategy.[2]

Experimental Workflow: Synthesis of the Indazole Core





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Caption: Synthetic workflow for **Methyl 7-methoxy-1H-indazole-3-carboxylate**.



Protocol for Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde (Adapted from a similar synthesis)

- In a round-bottom flask, cool a solution of sodium nitrite in deionized water and DMF to 0 °C.
- Slowly add 2 N hydrochloric acid to the solution at 0 °C and stir for 10 minutes.
- Add a solution of 7-methoxy-1H-indole in DMF dropwise over a period of 2 hours using a syringe pump.
- Allow the reaction mixture to stir at room temperature for 12 hours.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 7-methoxy-1H-indazole-3carboxaldehyde.

Protocol for Oxidation to 7-Methoxy-1H-indazole-3-carboxylic acid

- Dissolve the 7-methoxy-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.
- Add sodium dihydrogen phosphate and 2-methyl-2-butene to the solution.
- In a separate flask, dissolve sodium chlorite in water.
- Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
- Stir the reaction mixture until the starting material is consumed (monitored by TLC).
- Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.



- Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.[2]

#### Protocol for Esterification to Methyl 7-methoxy-1H-indazole-3-carboxylate

- Suspend 7-methoxy-1H-indazole-3-carboxylic acid in methanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize the acid.
- Remove the methanol under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify by column chromatography or recrystallization to obtain pure Methyl 7-methoxy-1H-indazole-3-carboxylate.

# Biological Significance and Applications in Drug Discovery

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[3] Compounds with the 1H-indazole-3-carboxamide core, which can be synthesized from **Methyl 7-methoxy-1H-indazole-3-carboxylate**, have shown particular promise as therapeutic agents.[3]

## Role as a Synthetic Intermediate

**Methyl 7-methoxy-1H-indazole-3-carboxylate** is a key synthetic intermediate, notably in the preparation of 7-Hydroxy Granisetron.[1] Granisetron is a potent and selective serotonin 5-HT3

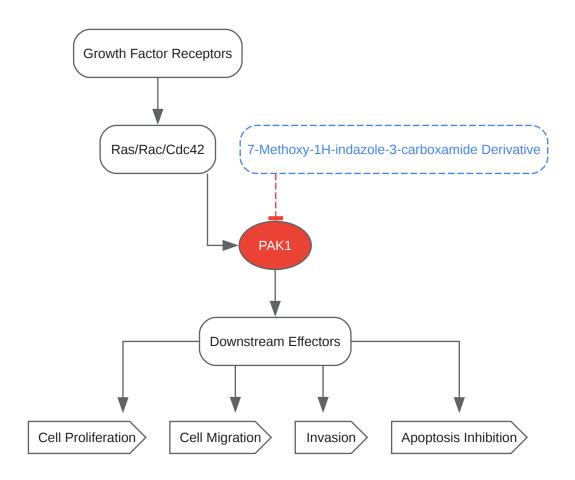


receptor antagonist used to manage nausea and vomiting, particularly in chemotherapy patients.[1] The availability of this intermediate is crucial for studying the metabolism and activity of such drugs.

### Potential as a PAK1 Inhibitor

While direct biological activity data for **Methyl 7-methoxy-1H-indazole-3-carboxylate** is scarce, the 1H-indazole-3-carboxamide scaffold, derivable from it, is a potent inhibitor of p21-activated kinase 1 (PAK1).[3][4] Aberrant activation of PAK1 is strongly linked to tumor progression, making it an attractive target for anticancer therapies.[3][4] It is hypothesized that carboxamide derivatives of 7-methoxy-1H-indazole-3-carboxylic acid would also exhibit inhibitory activity against PAK1.[3]

#### Potential Signaling Pathway Inhibition



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Caption: Potential inhibitory action on the PAK1 signaling pathway.



## **Analytical Characterization**

Standard analytical techniques are employed to confirm the structure and purity of **Methyl 7-methoxy-1H-indazole-3-carboxylate**.[1]

Analytical Technique	Purpose
<sup>1</sup> H and <sup>13</sup> C NMR Spectroscopy	Elucidates the chemical structure by identifying proton and carbon environments and their connectivity.
Mass Spectrometry (MS)	Determines the molecular weight and provides information on the fragmentation pattern.
Infrared (IR) Spectroscopy	Identifies key functional groups such as N-H, C=O, and C-O bonds.
Melting Point Analysis	Assesses the purity of the compound.

## Conclusion

Methyl 7-methoxy-1H-indazole-3-carboxylate is a valuable chemical entity for researchers in drug discovery and development. Its primary role as a synthetic intermediate for pharmacologically relevant molecules underscores its importance. While direct biological data is limited, the well-documented activities of the broader indazole class, particularly as kinase inhibitors, suggest that derivatives of this compound warrant further investigation for their therapeutic potential. This guide provides a foundational resource for the synthesis, characterization, and potential application of this compound in advancing pharmaceutical research.

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